![molecular formula C7H6N4O B1417425 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 939-08-2](/img/structure/B1417425.png)
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
“3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that has been used in the synthesis of various metal-organic frameworks . It is an achiral ligand, meaning it does not have a non-superimposable mirror image .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” involves the use of a flexible achiral ligand . This compound has been used in the hydrothermal synthesis of four metal (II)-complexes . Another method involves the refluxing of 4-Amino-5-(pyri-din-4-yl)-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” has been characterized by single-crystal X-ray diffraction . The complexes formulated with this compound feature a uninodal 2D layer with a 4 4 - sql topology .Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” are complex and involve the formation of metal-organic frameworks . These reactions are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis of Metal–Organic Frameworks (MOFs)
This compound serves as a ligand in the synthesis of MOFs. MOFs are highly ordered, porous structures that have a variety of applications due to their unique properties. The ligand’s ability to coordinate with metal ions allows for the creation of MOFs with specific geometries and functionalities. These structures can be used for gas storage, separation, catalysis, and as sensors .
Pharmaceutical Research
The pyridine and triazole moieties of the compound are common in many pharmaceuticals. Researchers explore this compound for its potential biological activities, including antidiabetic properties. It can be used to synthesize new drugs or modify existing ones to improve efficacy or reduce side effects .
Development of Chiral Materials
The compound’s structure can be utilized to create chiral materials, which are essential in producing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its therapeutic effect and safety profile .
Catalysis
Catalysts derived from this compound can be used to accelerate chemical reactions. This is valuable in industrial processes where efficiency and selectivity are crucial. The compound’s ability to act as a ligand can lead to the development of novel catalytic systems .
Organic Synthesis
In organic chemistry, this compound can be a precursor or an intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing a wide range of chemical structures .
Safety and Hazards
While specific safety and hazards information for “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Mode of Action
It’s known that the compound can form metal complexes , which suggests it may interact with metal ions or metal-containing proteins in the body.
Biochemical Pathways
The compound’s ability to form metal complexes could potentially influence various biochemical pathways, particularly those involving metal ions or metalloproteins.
Result of Action
properties
IUPAC Name |
3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPXYDJSESBHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239862 | |
Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939-08-2 | |
Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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